N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)10-4-3-6-12(8-10)21(19,20)18-9-11-5-1-2-7-17-11/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTJVEATSWREIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of pyridin-2-ylmethylamine with 3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins.
Comparison with Similar Compounds
COL3A1 Inhibitors ()
- N-(2-Cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide Structural Differences: Incorporates a cyanoethyl and phenyl group on the sulfonamide nitrogen, with a hydroxyl group at the 4-position of the benzene ring. Functional Impact: The hydroxyl group may enhance solubility but reduce membrane permeability compared to the target compound. Demonstrated potent COL3A1 inhibitory activity, suggesting the trifluoromethyl group is critical for binding .
Pyridine-Modified Sulfonamides ()
- Functional Impact: The 4-(trifluoromethyl) position (vs. 3-position in the target compound) may alter electronic interactions with target proteins .
- N-((6-Chloropyridin-3-yl)methyl)-N-(pyridin-2-yl)benzenesulfonamide
Celecoxib Derivatives ()
- N-(Ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
- Structural Differences : Pyrazole ring linked to the sulfonamide benzene, with a thiourea substituent.
- Functional Impact : The pyrazole moiety directs COX-2 inhibition, while the trifluoromethyl group enhances metabolic stability. The target compound’s lack of this heterocycle may limit anti-inflammatory activity but broaden applications in other pathways .
Benzothiazole-Bearing Sulfonamides ()
- N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide Structural Differences: Benzothiazole and pyridone rings replace the pyridin-2-ylmethyl group.
Key Trends and Implications
Trifluoromethyl Positioning : The 3-(trifluoromethyl) group on the benzene ring (as in the target compound) is less common than 4-substitution but may optimize steric and electronic interactions for specific targets like COL3A1 .
Pyridine Modifications : Substituents on the pyridine ring (e.g., chloro, benzyloxy) significantly alter solubility and binding. The target’s unsubstituted pyridin-2-ylmethyl group balances flexibility and lipophilicity .
Biological Activity
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as PTF MBS, is a sulfonamide compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
PTF MBS is characterized by a unique molecular structure that includes a pyridine ring, a trifluoromethyl group, and a benzenesulfonamide moiety. The molecular formula is , with a molecular weight of approximately 295.27 g/mol. The synthesis typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 2-aminomethylpyridine, which leads to the formation of the target compound through nucleophilic substitution reactions.
Enzyme Inhibition
PTF MBS has been identified as a weak inhibitor of various enzymes, particularly kinases involved in cellular signaling pathways. Notably, it exhibits significant inhibitory activity against carbonic anhydrase enzymes, which play crucial roles in physiological processes such as acid-base balance and fluid secretion. The inhibition of these enzymes suggests potential applications in treating conditions related to dysregulated acid-base homeostasis.
Anticancer Properties
Research indicates that PTF MBS may possess anticancer properties. It has been shown to disrupt cellular proliferation pathways and induce apoptosis in cancer cell lines. For example, studies have demonstrated that similar compounds can effectively inhibit the proliferation of triple-negative breast cancer (TNBC) cells while sparing non-cancerous cells, indicating a favorable therapeutic window . The compound's mechanism involves targeting specific signaling pathways critical for tumor growth and metastasis.
The primary mechanism through which PTF MBS exerts its biological effects includes:
- Inhibition of Carbonic Anhydrases : This leads to alterations in pH regulation within cells, impacting cellular metabolism and proliferation.
- Disruption of Kinase Signaling : By inhibiting kinase activity, PTF MBS can interfere with various downstream signaling pathways that are crucial for cancer cell survival and proliferation.
Study on Anticancer Activity
A notable study investigated the effects of PTF MBS on the MDA-MB-231 TNBC cell line. The compound demonstrated an IC50 value of approximately 0.126 μM, indicating potent inhibitory effects on cell proliferation. Importantly, it showed a significantly lower effect on non-cancerous MCF10A cells, providing evidence for its selective anticancer activity .
In Vivo Studies
In animal models, PTF MBS exhibited significant inhibition of lung metastasis in TNBC when administered over a 30-day period following inoculation with cancer cells. This study highlights the compound's potential as a therapeutic agent in managing metastatic breast cancer .
Potential Applications
The unique structural features of PTF MBS position it as a promising candidate for drug development in several areas:
- Cancer Therapy : Due to its selective inhibition of cancer cell proliferation and potential to induce apoptosis.
- Enzyme Inhibition : As an inhibitor of carbonic anhydrases, it may be useful in conditions requiring modulation of acid-base balance.
- Medicinal Chemistry : Its structural characteristics make it suitable for further modifications to enhance efficacy and selectivity against specific biological targets.
Q & A
Advanced Research Question
- In Silico Docking : Tools like AutoDock or Schrödinger predict binding modes by docking the compound into the receptor’s active site (e.g., Sigma 1 receptor PDB: 2VEU). This helps identify critical interactions, such as hydrogen bonds with Tyr¹⁰³ or hydrophobic contacts with the CF₃ group .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) by measuring heat changes during ligand-receptor interaction.
- Surface Plasmon Resonance (SPR) : Determines kinetic parameters (Kₐ, Kₒff) in real time .
How can researchers resolve contradictions in antimicrobial activity data across different studies?
Advanced Research Question
Discrepancies may arise from:
- Assay Variability : Differences in microbial strains, inoculum size, or growth media. Standardizing protocols (e.g., CLSI guidelines) is critical .
- Compound Purity : Impurities (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC (>95%) .
- Structural Analog Interference : Pyridine methylation (vs. pyrimidine) may alter activity. Compare analogs like N-(pyrimidin-2-yl)benzenesulfonamide to isolate the CF₃ group’s contribution .
What strategies enhance the metabolic stability of trifluoromethyl-containing sulfonamides in pharmacokinetic studies?
Advanced Research Question
- Fluorine Substitution : The CF₃ group’s electronegativity reduces oxidative metabolism, as demonstrated in COX-2 inhibitors .
- Prodrug Design : Mask polar groups (e.g., sulfonamide) with labile esters to improve oral bioavailability.
- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic clearance .
How does the trifluoromethyl group influence the compound’s physicochemical properties?
Advanced Research Question
- Lipophilicity : The CF₃ group increases logP by ~0.7 units, enhancing membrane permeability .
- Metabolic Stability : Fluorine’s inductive effect slows oxidative degradation, extending plasma half-life .
- Acidity : The sulfonamide’s pKa may decrease slightly due to electron-withdrawing effects, impacting solubility .
What computational tools are recommended for predicting the toxicity profile of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
